N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1803472-74-3
VCID: VC11563791
InChI: InChI=1S/C16H20N2O2S/c1-17-15(13-9-5-3-6-10-13)16(18-21(2,19)20)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m0/s1
SMILES:
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4 g/mol

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide

CAS No.: 1803472-74-3

Cat. No.: VC11563791

Molecular Formula: C16H20N2O2S

Molecular Weight: 304.4 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide - 1803472-74-3

Specification

CAS No. 1803472-74-3
Molecular Formula C16H20N2O2S
Molecular Weight 304.4 g/mol
IUPAC Name N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide
Standard InChI InChI=1S/C16H20N2O2S/c1-17-15(13-9-5-3-6-10-13)16(18-21(2,19)20)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m0/s1
Standard InChI Key QCBGDOGGSSKUNG-HOTGVXAUSA-N
Isomeric SMILES CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NS(=O)(=O)C
Canonical SMILES CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NS(=O)(=O)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide, reflects its chiral centers at the C1 and C2 positions of the ethyl backbone. The molecular formula is C₁₆H₂₀N₂O₂S, with a molecular weight of 304.4 g/mol. Key structural components include:

  • A methanesulfonamide group (-SO₂NH₂CH₃) linked to the ethyl backbone.

  • Two phenyl rings at the C1 and C2 positions, contributing to hydrophobic interactions.

  • A methylamino group (-NHCH₃) at C2, enhancing hydrogen-bonding potential.

The stereochemistry is critical for its biological activity, as enantiomeric purity often dictates target binding affinity. Crystallographic studies of analogous sulfonamides suggest that such compounds form hydrogen-bonded networks in solid-state structures, stabilizing their conformation.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC NameN-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide
Molecular FormulaC₁₆H₂₀N₂O₂S
Molecular Weight304.4 g/mol
Canonical SMILESCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NS(=O)(=O)C
Isomeric SMILESCNC@@HC@HNS(=O)(=O)C

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide typically involves a multi-step process:

  • Chiral Amine Preparation: The (1S,2S)-2-(methylamino)-1,2-diphenylethanol precursor is synthesized via asymmetric hydrogenation or resolution of racemic mixtures.

  • Sulfonylation: Reaction of the amine with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions.

  • Purification: Column chromatography or recrystallization isolates the enantiomerically pure product.

Industrial-scale production may employ continuous flow reactors to optimize yield and minimize byproducts. Reaction conditions (temperature, solvent polarity, and stoichiometry) are finely tuned to preserve stereochemical integrity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Amine PreparationAsymmetric hydrogenation, Pd/C catalyst65–75
SulfonylationMsCl, Et₃N, DCM, 0°C to RT80–85
PurificationSilica gel chromatography (Hexane:EtOAc)90–95

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media due to its hydrophobic phenyl groups but dissolves readily in organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO). Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in inert atmospheres.

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching).

  • NMR: ¹H NMR signals for the methylamino group appear at δ 2.2–2.5 ppm, while aromatic protons resonate at δ 7.2–7.4 ppm.

Biological Activity and Mechanisms

Anticancer Applications

The methylamino and sulfonamide groups may facilitate interactions with tubulin or DNA topoisomerases. In silico docking studies suggest affinity for the colchicine-binding site of β-tubulin, potentially disrupting microtubule assembly in cancer cells.

Anti-Inflammatory Activity

Sulfonamides often inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Molecular dynamics simulations predict moderate COX-2 binding (ΔG ≈ -9.2 kcal/mol), though experimental validation is pending.

Applications in Pharmaceutical Research

Chiral Auxiliary in Asymmetric Synthesis

The compound’s rigid stereochemistry makes it a candidate for chiral resolution or as a ligand in catalytic asymmetric reactions. For example, it could facilitate enantioselective alkylations or epoxidations in complex molecule synthesis.

Prodrug Development

Functionalization of the sulfonamide group may yield prodrugs with enhanced bioavailability. Ester or amide derivatives could improve membrane permeability, enabling targeted delivery.

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